Z-Asn(trt)-OH

Descripción general

Descripción

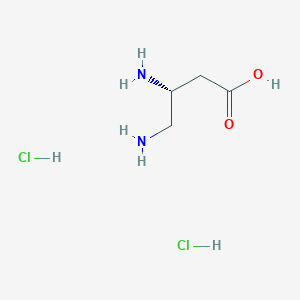

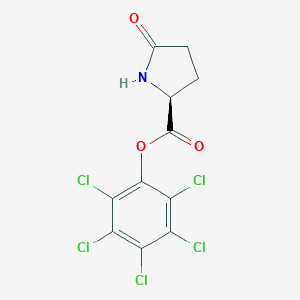

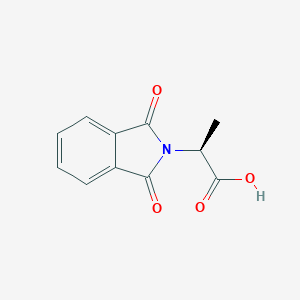

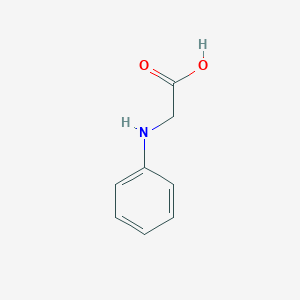

Z-Asn(trt)-OH, also known as N2-((benzyloxy)carbonyl)-N2-trityl-L-asparagine, is a chemical compound with the CAS number 132388-57-9 . It has a molecular weight of 508.57 .

Molecular Structure Analysis

The molecular structure of Z-Asn(trt)-OH is represented by the InChI code1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m0/s1 . The molecular formula is C31H28N2O5 . Physical And Chemical Properties Analysis

Z-Asn(trt)-OH has a density of 1.3±0.1 g/cm3 and a boiling point of 776.0±60.0 °C at 760 mmHg . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Surface Composition and Recombination in Nanorods : A study by Yang et al. (2010) explored the surface composition of zinc oxide nanorods arrays (ZNAs). They found that OH and H bonds on the surface play a dominant role in facilitating surface recombination, impacting their use in nanotechnology.

Photocatalytic Hydrogen Production : Research by Zhang et al. (2014) used a zinc phthalocyanine derivative for photocatalytic hydrogen production. This research is significant for renewable energy applications.

tRNA-Dependent Amidotransferase Structure and Catalysis : A study by Wu et al. (2009) provides insights into the evolution and catalysis of GatCAB, a tRNA-dependent amidotransferase, crucial in biological processes like protein synthesis.

RNA Modification by Enzymes : The work of Romier et al. (1996) on tRNA-guanine transglycosylases relates to the modification of RNA by enzymes, a fundamental process in molecular biology.

Genome Modification in Plants : Marton et al. (2010) discussed zinc finger nucleases (ZFNs) for genome editing in plants, a technique that has substantial implications in genetic engineering and agriculture Marton et al. (2010).

Genome Engineering Methods : Gaj et al. (2013) reviewed zinc-finger nucleases (ZFNs) and related tools for genome engineering, highlighting their potential in genetic research Gaj et al. (2013).

Nanocomposite for Water Purification : Liu et al. (2018) developed a nanocomposite of hydrated zirconium oxide for removing arsenic from drinking water, indicating its application in environmental remediation Liu et al. (2018).

Peptide Synthesis Protection : Carey et al. (2009) described the synthesis and properties of certain derivatives for peptide synthesis, which could have implications in pharmaceutical manufacturing Carey et al. (2009).

Photocatalysis with Zinc Oxide : Kumar and Rao (2015) reviewed the use of zinc oxide in photocatalysis, which is essential for environmental cleanup and renewable energy Kumar and Rao (2015).

Zinc-Based TROSY Spectroscopy : Sahu et al. (2007) developed a TROSY-based z-exchange spectroscopy method for analyzing kinetic processes in proteins, important in biochemical research Sahu et al. (2007).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVBKISSJULIGI-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568889 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Asn(trt)-OH | |

CAS RN |

132388-57-9 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

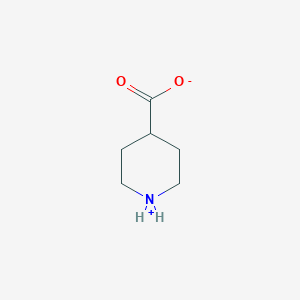

![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)